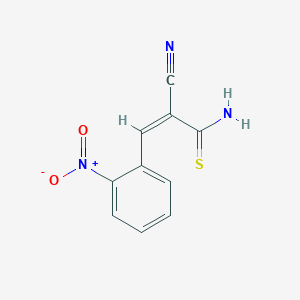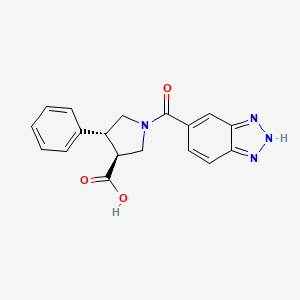![molecular formula C23H33N3O3 B5547210 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)
8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, starting from readily available precursors. The synthesis route often involves the Michael addition reaction, followed by cyclization to form the spirocyclic structure. These methods have been developed to optimize yields and introduce various substituents at the 8-position of the spirocyclic core, allowing for the synthesis of a wide array of derivatives for further biological evaluation (Caroon et al., 1981).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with morpholinyl and phenyl substitutions, have been synthesized and screened for their antihypertensive properties. These compounds were evaluated in spontaneous hypertensive rats, revealing alpha-adrenergic blocking activity. Certain derivatives demonstrated a potential for reducing blood pressure without significant evidence of beta-adrenergic blockade, suggesting a focus on alpha-adrenoceptor antagonism which may have implications for developing antihypertensive therapies (Caroon et al., 1981).
Antimicrobial and Antifungal Applications
Morpholine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. One study reported the synthesis of adamantane-isothiourea hybrids showing potent broad-spectrum antibacterial activity and significant antifungal effects against Candida albicans (Al-Wahaibi et al., 2017). Another study focused on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, with some compounds exhibiting good or moderate antimicrobial activity (Sahin et al., 2012).
Antiviral Properties
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronavirus and influenza virus. Notably, certain derivatives exhibited inhibition of coronavirus replication, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).
Photophysical Applications
The photophysical properties of derivatives related to BODIPY fluorophores, including those with morpholine substitutions, have been studied, revealing their fluorescence behavior in different solvents. These findings are relevant for applications in fluorescence microscopy and the development of fluorescent probes (Qin et al., 2005).
Synthesis and Characterization
Research also extends into the synthesis and characterization of compounds with structural similarities to 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one. These studies provide foundational knowledge on chemical reactions and properties essential for further application-based research (He et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2-morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-21(15-20-17-24-10-14-29-20)25-12-8-23(9-13-25)16-22(28)26(18-23)11-4-7-19-5-2-1-3-6-19/h1-3,5-6,20,24H,4,7-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEPIWMDVSGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C(=O)CC4CNCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)
![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)
![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)
![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)
![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)


![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)
![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)